![molecular formula C18H20F3NO3 B1487346 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate CAS No. 2204912-98-9](/img/structure/B1487346.png)
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate
Vue d'ensemble
Description
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate (2-PEPT) is a novel synthetic compound with a wide variety of applications in scientific research. It has been used in a range of fields, including biochemistry, physiology, and pharmacology, as a tool to investigate enzyme activity, receptor binding, and drug metabolism. The synthesis of 2-PEPT is relatively simple and can be accomplished in a few steps using commercially available reagents. Furthermore, 2-PEPT has been found to have several advantages over other compounds used in laboratory experiments, including its low toxicity and high solubility in aqueous solutions.
Applications De Recherche Scientifique
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been extensively used in scientific research due to its ability to act as a substrate for a variety of enzymes and receptors. It has been found to be a useful tool for studying the activity of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Furthermore, 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been used to investigate the binding of drugs to their respective receptors and to study the metabolism of drugs in vivo.
Mécanisme D'action
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate acts as a substrate for a variety of enzymes and receptors. When it binds to an enzyme or receptor, it undergoes a chemical reaction that results in the formation of a product. This product can then be used to measure the activity of the enzyme or receptor. Furthermore, 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate can be used to study the binding of drugs to their respective receptors.
Effets Biochimiques Et Physiologiques
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and acetylcholinesterase. Furthermore, it has been found to increase the activity of certain enzymes, such as glutathione S-transferase and quinone reductase. In addition, 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been found to increase the bioavailability of certain drugs, such as diazepam and phenobarbital.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate in laboratory experiments has several advantages over other compounds. It is relatively non-toxic and has a high solubility in aqueous solutions. Furthermore, it is relatively easy to synthesize and can be purified by recrystallization. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in the presence of light and heat and can be easily degraded by oxidation.
Orientations Futures
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has a wide range of potential applications in scientific research. In the future, it could be used to investigate the mechanism of action of drugs and to study the effects of drug metabolism. Furthermore, it could be used to study the effects of environmental pollutants on enzyme activity. Additionally, it could be used to study the effects of various compounds on the activity of enzymes and receptors. Finally, it could be used to study the effects of drugs on the development of diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[2-(2-phenylethyl)phenoxy]ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2HF3O2/c17-12-13-18-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-9H,10-13,17H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORXFPUDAVTSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2OCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



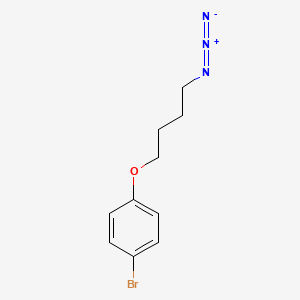
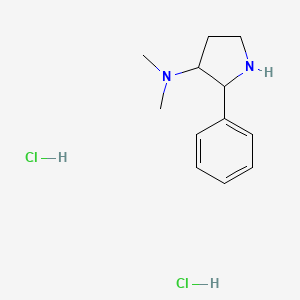


![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)
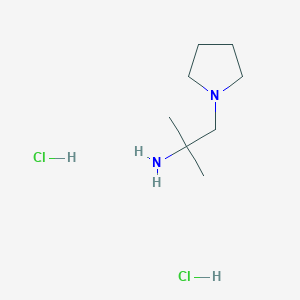

![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
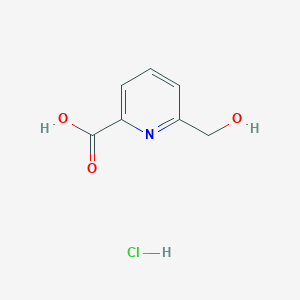
![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]hept-6-ylcarbamate hydrochloride](/img/structure/B1487278.png)
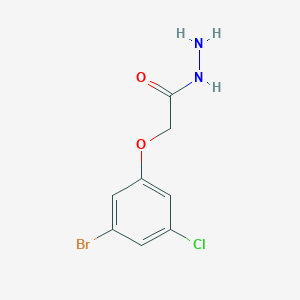
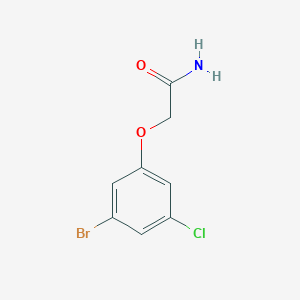
![tert-Butyl 9-amino-4-oxo-5-oxa-2-azatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487286.png)